molecular formula C20H18O4 B2947470 3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate CAS No. 637748-84-6

3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate

Cat. No.: B2947470
CAS No.: 637748-84-6
M. Wt: 322.36
InChI Key: VSRKEXJEEKHXPK-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate is a synthetic organic compound characterized by a unique cyclopropane carboxylate group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate typically involves the following steps:

  • Starting Materials: : Begin with 4-methoxybenzaldehyde and 3-bromo-1-phenylprop-2-en-1-one.

  • Step 1 Aldol Condensation: : React the 4-methoxybenzaldehyde with 3-bromo-1-phenylprop-2-en-1-one under basic conditions to form the enone intermediate.

  • Step 2 Cyclopropanation: : Subject the enone intermediate to cyclopropanation using reagents such as diiodomethane and zinc-copper couple to introduce the cyclopropane ring.

Industrial Production Methods: : Industrial production may involve optimized versions of the above synthetic routes, using catalysts and automated systems to ensure high yield and purity. Large-scale production requires stringent control over reaction conditions to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction of the cyclopropane ring can lead to the formation of more stable alkyl or alkenyl derivatives.

  • Substitution: : Substitution reactions at the phenyl ring can occur with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₃, and H₂O₂ under acidic conditions.

  • Reduction: : NaBH₄, LiAlH₄, or catalytic hydrogenation.

  • Substitution: : Halogenation reagents such as Br₂ or I₂ in the presence of catalysts like FeBr₃ or AlCl₃.

Major Products Formed: : The major products from these reactions include various substituted phenyl derivatives, ketones, and cyclopropane derivatives, depending on the specific conditions employed.

Scientific Research Applications

Chemistry: : The compound serves as an intermediate in the synthesis of complex organic molecules. Its cyclopropane ring can be used as a building block for creating strained ring systems, which are valuable in medicinal chemistry.

Biology: : In biological research, the compound's derivatives have shown potential as enzyme inhibitors, providing tools for studying enzyme function and regulation.

Medicine: : Preliminary studies suggest that certain derivatives may exhibit anti-inflammatory or anticancer properties, making them candidates for drug development.

Industry: : In industrial applications, the compound is used in the development of new materials, such as polymers with unique mechanical properties.

Mechanism of Action

The mechanism by which 3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and rigidity allow it to fit into enzyme active sites, potentially inhibiting their activity or altering their conformation.

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound can inhibit enzymes by occupying the active site, preventing substrate binding or catalysis.

  • Receptor Binding: : It may bind to cellular receptors, modulating signal transduction pathways involved in inflammation, cell growth, and differentiation.

Comparison with Similar Compounds

Comparing 3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate with similar compounds reveals its uniqueness in terms of stability, reactivity, and biological activity.

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-propenoic acid: : Lacks the cyclopropane ring, leading to different chemical and biological properties.

  • 4-Methoxychalcone: : Similar in structure but lacks the cyclopropanecarboxylate group, affecting its reactivity and application scope.

  • Phenylcyclopropane derivatives:

Properties

IUPAC Name

[3-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-23-17-10-8-15(9-11-17)19(21)12-5-14-3-2-4-18(13-14)24-20(22)16-6-7-16/h2-5,8-13,16H,6-7H2,1H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRKEXJEEKHXPK-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.